3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to the class of 1,2,4-triazoles, which are known for their medicinal attributes . They have been used as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including the compound , is stable and difficult to cleave . They exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole . The specific molecular structure of “3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” was not found in the available literature.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse and depend on the choice of substituents . They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Specific chemical reactions involving “3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” were not found in the available literature.Physical And Chemical Properties Analysis
1,2,4-Triazoles, including the compound , are known for their stability and rigidity . They are soluble and have a high affinity for biological receptors due to their dipole character and hydrogen bonding capacity . Specific physical and chemical properties of “3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” were not found in the available literature.Scientific Research Applications
- Among these, compounds N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited potent activity against E. coli, P. aeruginosa, and S. epidermidis with a minimum inhibitory concentration (MIC) of 3 µg/mL .
- This highlights its potential as a candidate for further optimization and development of anti-HIV agents .
- Triazole derivatives are considered blue phosphorescent emitters or host materials for organic light-emitting diode (OLED) devices .
Antimicrobial Activity
Anti-HIV Activity
Antitubercular Properties
Optoelectronics and OLEDs
Bioimaging and Analyte Detection
Treatment of Cardiovascular Disorders and Diabetes
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5/c22-13-10-11-15(17(23)12-13)19-26-27-20-16-8-4-5-9-18(16)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCULXQUEBXGBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.